N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride
Overview
Description
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is a chemical compound with the molecular formula C14H31Cl3N4O4 and a molecular weight of 425.8 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves several steps. The primary synthetic route includes the reaction of morpholine with acetamide under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other members of the indole family, such as JWH-018 and AM-2201. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
N-(morpholin-3-ylmethyl)acetamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14N2O2.3ClH/c2*1-6(10)9-4-7-5-11-3-2-8-7;;;/h2*7-8H,2-5H2,1H3,(H,9,10);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDESLUYOIZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1COCCN1.CC(=O)NCC1COCCN1.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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